(2S)-4-Mercaptopyrrolidine-2-carboxylic acid
Description
Molecular Geometry and Conformational Dynamics
The pyrrolidine ring in this compound adopts a five-membered thiazolidine-like conformation due to the substitution of a sulfur atom at C4. X-ray crystallographic studies of analogous thiaproline derivatives reveal that the Cβ–S and Cδ–S bond lengths (1.81–1.83 Å) are longer than the corresponding Cβ–Cγ and Cδ–Cγ bonds (1.54–1.56 Å) in proline, while the Cβ–S–Cδ angle (95–97°) is smaller than the Cβ–Cγ–Cδ angle (~104°) in proline. These geometric distortions arise from the larger atomic radius of sulfur and its reduced electronegativity compared to carbon, which also increases ring puckering flexibility.
Hybrid density functional theory (DFT) calculations indicate that the trans conformation with an endo orientation of the carboxylic acid group is the most stable due to minimized steric clashes between the thiol and carboxylate groups. However, molecular dynamics simulations suggest that the ring can transiently adopt cis conformations during enzymatic binding, as observed in the interaction of l-thioproline (a closely related analog) with human pyrroline-5-carboxylate reductase (PYCR1).
| Parameter | Thiaproline Derivative | Proline |
|---|---|---|
| Cβ–X Bond Length (Å) | 1.82 (X = S) | 1.54 (X = C) |
| Cδ–X Bond Length (Å) | 1.83 (X = S) | 1.55 (X = C) |
| Cβ–X–Cδ Angle (°) | 96 | 104 |
Stereochemical Configuration and Enantiomeric Purity
The C2 position of this compound adopts an S configuration, consistent with its biosynthesis from l-aspartic acid in chiral pool synthesis. Enantiomeric purity is critical for its biological activity, as demonstrated in studies where the (2R)-enantiomer showed no binding affinity to PYCR1. Asymmetric synthesis routes, such as the use of l-aspartic acid β-methyl ester as a starting material, achieve >98% enantiomeric excess (ee) by leveraging stereospecific substitution reactions. For example, the displacement of a β-bromo intermediate with potassium benzenemethanethiolate proceeds via an SN2 mechanism, retaining the original l-configuration.
Chiral HPLC analysis using amylose-based stationary phases (e.g., Chiralpak AD-H) resolves the enantiomers, with the (2S)-form eluting earlier than the (2R)-form under normal-phase conditions. Circular dichroism (CD) spectroscopy further confirms stereochemical integrity, showing a distinct positive Cotton effect at 225 nm for the (2S)-enantiomer in aqueous solutions.
Comparative Analysis with (2R,4S)-1-Boc-4-Mercaptopyrrolidine-2-Carboxylic Acid
The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of (2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid significantly alters its steric and electronic properties compared to the unprotected this compound. Key differences include:
- Steric Effects : The Boc group increases the bulkiness at the pyrrolidine nitrogen, restricting rotational freedom and favoring a trans-ring puckering conformation to minimize van der Waals repulsions.
- Hydrogen Bonding : The unprotected carboxylic acid in this compound participates in intramolecular hydrogen bonds with the thiol group (S–H···O=C), whereas the Boc-protected derivative lacks this interaction due to esterification of the carboxylic acid.
- Enzymatic Recognition : PYCR1 binds this compound via interactions with the deprotonated carboxylate and thiolate groups, but the Boc group in the protected analog sterically hinders binding, reducing catalytic activity by >90%.
Hydrogen Bonding Networks and Intermolecular Interactions
The carboxylic acid and thiol groups in this compound serve as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. In the PYCR1 active site, the carboxylate group forms salt bridges with Arg138 and Arg139, while the thiolate coordinates to a Zn2+ ion via a metal-sulfur bond. These interactions stabilize the enzyme-substrate complex, enabling the oxidation of l-thioproline to cysteine.
In crystalline states, molecules adopt a layered structure via O–H···S hydrogen bonds (2.2–2.4 Å) between the carboxylic acid and thiol groups of adjacent monomers. Solvent interactions further modulate hydrogen bonding: in aqueous solutions, the compound exists as a zwitterion with the carboxylate deprotonated (pKa ≈ 2.5) and the thiol partially ionized (pKa ≈ 9.8).
Structure
3D Structure
Properties
CAS No. |
55309-60-9 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2S)-4-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3?,4-/m0/s1 |
InChI Key |
OYNANFOWNSGDJL-BKLSDQPFSA-N |
Isomeric SMILES |
C1[C@H](NCC1S)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable pyrrolidine derivative.
Introduction of the Mercapto Group: The mercapto group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The mercapto group can participate in substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Sulfonic Acids: Formed through further oxidation.
Substituted Pyrrolidines: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitumor Activity
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, the compound's role as an intermediate in the synthesis of carbapenem antibiotics has been highlighted due to its ability to enhance the antibacterial spectrum and metabolic stability of these drugs .
Zinc Protease Inhibition
The compound has also been identified as a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes are implicated in several pathologies, including hypertension and myocardial ischemia. Inhibitors derived from this compound have shown efficacy in preclinical models for conditions such as cardiac insufficiency and renal diseases .
Peptide Synthesis
Building Block in Solid-Phase Synthesis
One of the primary applications of this compound is its use as a building block in peptide synthesis. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it facilitates the assembly of complex peptide chains. Its thiol group enhances the formation of disulfide bonds, which are critical for the structural integrity of many peptides and proteins .
Bioconjugation Techniques
The compound is utilized in bioconjugation techniques that allow for the attachment of biomolecules to drugs or imaging agents. This application enhances the targeting capabilities and efficacy of therapeutic agents, making it a crucial component in the development of targeted drug delivery systems .
Neuroscience Research
Role in Neuropeptide Studies
In neuroscience, this compound is employed in research focused on neuropeptides. It aids scientists in understanding the roles these peptides play in neurological functions and disorders, contributing to advancements in treatments for conditions like depression and anxiety .
Synthetic Organic Chemistry
Versatile Synthetic Intermediate
The compound serves as a versatile intermediate in various synthetic pathways, including the synthesis of aziridines and other nitrogen-containing heterocycles. Its unique structural features allow chemists to explore new synthetic routes that can lead to novel compounds with potential biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in sulfur metabolism, such as cysteine synthase.
Pathways: Participates in the biosynthesis of sulfur-containing compounds and in redox reactions within cells.
Comparison with Similar Compounds
Pyrrolidine Derivatives with Varied C4 Substituents
The C4 substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations :
Thiazolidine Analogs
Thiazolidines, sulfur-containing heterocycles, share structural similarities but differ in ring composition:
Comparison with Pyrrolidine Derivative :
- Thiazolidine vs. Pyrrolidine : The thiazolidine ring (with S and N) introduces additional hydrogen-bonding sites and conformational rigidity. This may enhance interactions with metal ions or biological targets, as seen in coordination chemistry .
- Biological Activity : While the pyrrolidine mercapto derivative targets DNMTs, thiazolidines are explored for antibiotic applications due to their sulfur coordination chemistry .
Mercapto-Containing Non-Pyrrolidine Compounds
Compounds with -SH groups but distinct backbones:
Contrast with Pyrrolidine Derivative :
- Backbone Flexibility : Linear mercaptosuccinic acid offers chelation versatility, whereas the pyrrolidine derivative’s constrained structure favors enzyme active-site binding.
- Thermal Stability : 2-Mercaptopyrimidine’s high melting point (230°C) contrasts with the pyrrolidine analog’s lower thermal stability due to the -SH group’s oxidizability .
Biological Activity
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid, also known as cis-4-mercaptopyrrolidine-2-carboxylic acid, is a sulfur-containing derivative of proline that exhibits significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
The compound features a mercapto group (-SH) at the fourth position of the pyrrolidine ring and a carboxylic acid functional group at the second position. Its hydrochloride form enhances solubility, facilitating its use in various biological assays.
| Property | Details |
|---|---|
| Molecular Formula | C5H9NO2S |
| Molecular Weight | 161.19 g/mol |
| Solubility | Soluble in water due to hydrochloride form |
| Stereochemistry | This compound |
The biological activity of this compound is primarily attributed to its mercapto group, which allows it to interact with thiol-reactive sites on proteins. This interaction can lead to:
- Covalent Bond Formation: The mercapto group forms covalent bonds with target proteins, potentially inhibiting or modifying their activity.
- Redox Reactions: The compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC): The compound displayed significant antibacterial activity with MIC values reported as low as 0.64 µg/mL against MRSA .
- Biofilm Inhibition: It effectively inhibited biofilm formation by MRSA, achieving over 99% biomass reduction in treated samples .
Enzyme Inhibition
The compound has shown potential as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes are involved in various physiological processes and disease states such as hypertension and cardiac disorders. Inhibition studies suggest that this compound could be beneficial in treating conditions associated with excessive protease activity .
Case Studies and Research Findings
- Antimicrobial Efficacy Against MRSA:
- Enzymatic Activity Modulation:
- Toxicity and Safety Profile:
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling and storing (2S)-4-Mercaptopyrrolidine-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or mists. Electrostatic discharge should be mitigated by grounding equipment .
- Storage : Store refrigerated (2–8°C) in tightly sealed, dry containers. Ensure containers are upright to prevent leakage. Avoid exposure to ignition sources (e.g., open flames) .
Q. What synthetic strategies are effective for introducing protecting groups to this compound?
- Methodological Answer :
- Fmoc Protection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used for amine protection in solid-phase peptide synthesis. For example, (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS 281655-34-3) demonstrates compatibility with standard peptide coupling reagents like HBTU or DIC .
- Trityl Protection : The trityl (triphenylmethyl) group stabilizes the mercapto group during synthesis, preventing oxidation. Post-synthesis, it can be removed using trifluoroacetic acid (TFA) .
Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A ≥97% purity threshold is typical for research-grade material .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry and functional group integrity. For example, the mercapto group (SH) resonates near 1.5–2.0 ppm in ¹H NMR .
Advanced Research Questions
Q. How does the mercapto group in this compound influence its role in peptide synthesis and conformational control?
- Methodological Answer :
- Disulfide Bond Formation : The thiol (-SH) group facilitates disulfide bridge formation, critical for stabilizing peptide tertiary structures. Use oxidative conditions (e.g., air or DMSO) to promote bond formation .
- Aggregation Prevention : Derivatives like pseudo-prolines reduce β-sheet aggregation during synthesis. The mercapto group enhances solubility in polar solvents (e.g., DMF), improving reaction yields .
Q. How can researchers resolve contradictory data in synthesis yields when using different protecting groups?
- Methodological Answer :
- Variable Reactivity : Boc (tert-butoxycarbonyl) groups may sterically hinder mercapto group reactivity compared to Fmoc. Compare coupling efficiency using MALDI-TOF MS to track intermediate products .
- Purification Optimization : Contradictions in yield often arise from incomplete deprotection. Employ TFA cleavage for Boc groups or piperidine for Fmoc, followed by HPLC purification .
Q. What are the emerging applications of this compound in drug development and bioconjugation?
- Methodological Answer :
- Pharmaceutical Intermediates : The compound serves as a precursor for protease inhibitors and antiviral agents. Its stereochemical rigidity enhances binding affinity to target enzymes .
- Click Chemistry : The thiol group enables site-specific bioconjugation via maleimide or iodoacetamide linkers. Optimize pH (6.5–7.5) to ensure selective thiol reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
